

6-ROX Succinimidyl Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

Cat. No.: B12282342

[Get Quote](#)

CAS Number: 216699-36-4

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on 6-ROX succinimidyl ester (6-Carboxy-X-rhodamine, succinimidyl ester). A widely utilized fluorescent dye, 6-ROX is a critical tool for labeling biomolecules in a variety of applications, from fundamental research to high-throughput screening. This guide details its physicochemical properties, experimental protocols for its use, and its applications in key research areas, with a focus on its role in drug discovery.

Core Properties and Data

6-ROX succinimidyl ester is an amine-reactive derivative of the rhodamine dye, 6-carboxy-X-rhodamine. The succinimidyl ester moiety allows for the covalent attachment of the 6-ROX fluorophore to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.

Physicochemical and Spectroscopic Data

Property	Value	Reference
CAS Number	216699-36-4	[1]
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	N/A
Molecular Weight	631.67 g/mol	N/A
Appearance	Red to violet powder	N/A
Solubility	DMSO, DMF	N/A
Excitation Maximum (λ _{ex})	578 nm	N/A
Emission Maximum (λ _{em})	604 nm	N/A
Molar Extinction Coefficient (ε)	82,000 cm ⁻¹ M ⁻¹ (in aqueous buffer pH 7.0)	N/A
Quantum Yield (Φ)	0.94 (in aqueous buffer pH 7.0)	N/A

Stability and Storage

Proper handling and storage of 6-ROX succinimidyl ester are crucial for maintaining its reactivity and fluorescence properties. The compound is known to be sensitive to moisture and light.[\[2\]](#) It is recommended to store the solid material at -20°C, desiccated, and protected from light.[\[1\]](#) Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but fresh preparation is recommended for optimal performance. Rhodamine dyes like 6-ROX are susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to light.[\[2\]](#) Therefore, all solutions and reaction mixtures should be protected from light.

Experimental Protocols

The following sections provide detailed methodologies for the use of 6-ROX succinimidyl ester in labeling biomolecules.

General Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling proteins and oligonucleotides with 6-ROX succinimidyl ester.

Caption: General experimental workflow for labeling biomolecules.

Detailed Protocol for Protein Labeling

This protocol is a starting point for labeling proteins with 6-ROX succinimidyl ester. Optimization of the dye-to-protein molar ratio may be necessary to achieve the desired degree of labeling.

Materials:

- 6-ROX succinimidyl ester
- Protein of interest (in an amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.3)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., size-exclusion chromatography column)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- Prepare Dye Stock Solution: Immediately before use, dissolve 6-ROX succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction: While gently vortexing the protein solution, slowly add the desired volume of the 6-ROX succinimidyl ester stock solution. A common starting point is a 10-fold molar excess of the dye over the protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

- Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 578 nm (for 6-ROX concentration).

Detailed Protocol for Oligonucleotide Labeling

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide
- 6-ROX succinimidyl ester
- 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0
- Anhydrous DMSO or DMF
- HPLC system with a reverse-phase column for purification

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 1-5 mM.
- Prepare Dye Stock Solution: Immediately before use, dissolve 6-ROX succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
- Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved 6-ROX succinimidyl ester to the oligonucleotide solution.
- Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification: Purify the 6-ROX labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). This method effectively separates the labeled product

from unlabeled oligonucleotides and free dye.

Applications in Research and Drug Development

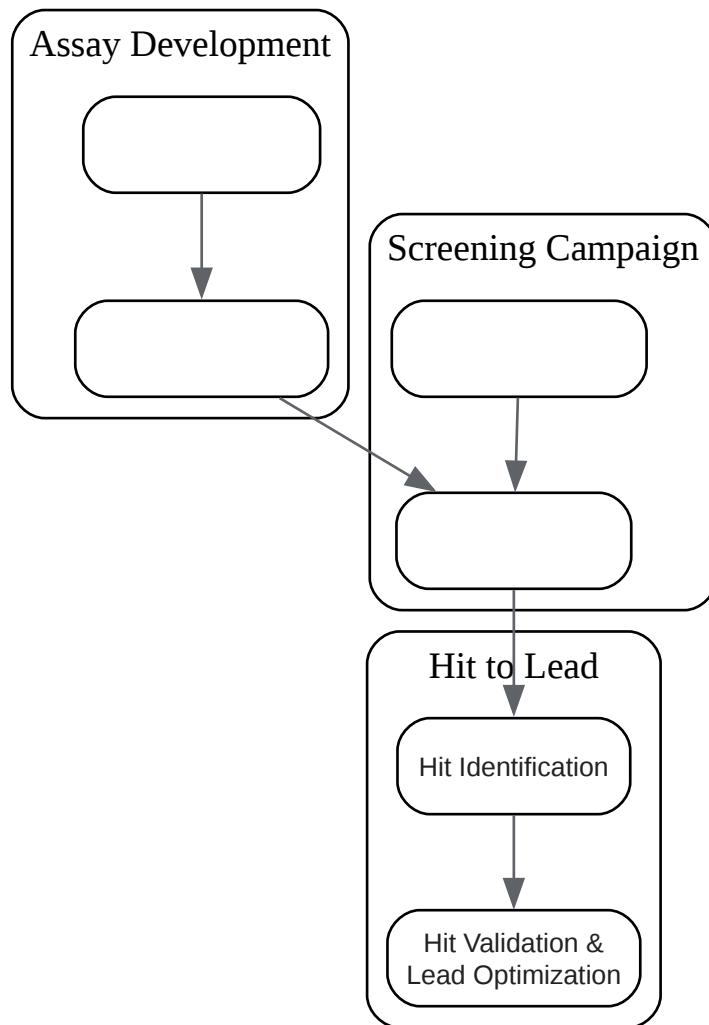
6-ROX succinimidyl ester's bright fluorescence and reactivity make it a valuable tool in various research and drug development applications.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "spectroscopic ruler" for measuring molecular proximity. 6-ROX is often used as an acceptor in FRET pairs due to its spectral properties.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

In drug discovery, FRET assays are widely used for high-throughput screening (HTS) to identify compounds that modulate molecular interactions, such as protein-protein interactions or enzyme-substrate binding. For example, a protein of interest can be labeled with a donor fluorophore and its binding partner with 6-ROX as the acceptor. Disruption of this interaction by a small molecule inhibitor would lead to a decrease in the FRET signal.


Automated DNA Sequencing

6-ROX is a key component in many automated DNA sequencing technologies. In dye-terminator sequencing, each of the four dideoxynucleotide terminators (ddNTPs) is labeled with a different fluorescent dye. When a ddNTP is incorporated into a growing DNA strand, it terminates the chain extension. The resulting DNA fragments are then separated by size using capillary electrophoresis, and the color of the fluorescent tag on the terminal ddNTP is detected by a laser, revealing the DNA sequence. The distinct spectral properties of 6-ROX allow it to be used as one of the four dyes in this multicolor detection system.

High-Throughput Screening (HTS) in Drug Discovery

The use of 6-ROX labeled probes is integral to various HTS assays beyond FRET. These include fluorescence polarization (FP) assays and immunoassays. In FP assays, a small, 6-ROX labeled ligand tumbles rapidly in solution, resulting in low polarization of its emitted

fluorescence. Upon binding to a larger protein target, the tumbling rate slows down, leading to an increase in fluorescence polarization. This principle can be used to screen for compounds that inhibit the ligand-protein interaction.

[Click to download full resolution via product page](#)

Caption: Role of 6-ROX in a typical HTS workflow for drug discovery.

Conclusion

6-ROX succinimidyl ester remains a cornerstone fluorescent probe for the scientific community. Its well-characterized spectral properties, coupled with its reactivity towards primary amines, make it a versatile tool for labeling a wide range of biomolecules. This guide provides a comprehensive overview of its properties and applications, with a particular focus on its utility in

drug discovery. By understanding the principles of its use and following optimized protocols, researchers can effectively leverage the power of 6-ROX to advance their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-ROX Succinimidyl Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12282342#cas-number-for-6-rox-succinimidyl-ester\]](https://www.benchchem.com/product/b12282342#cas-number-for-6-rox-succinimidyl-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com